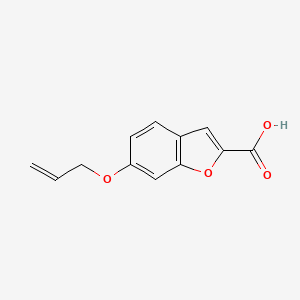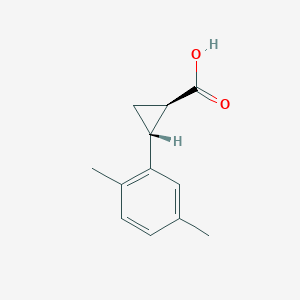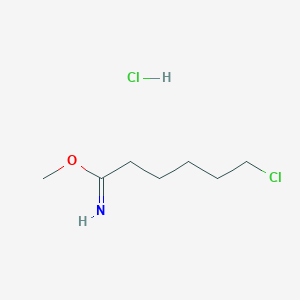
Methyl 6-chlorohexanimidate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-chloropentanecarboximidate hydrochloride is a chemical compound with the molecular formula C6H12ClNO•HCl. It is commonly used in pharmaceutical research and as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloropentanecarboximidate hydrochloride typically involves the reaction of 5-chloropentanoic acid with methanol and a suitable dehydrating agent, such as thionyl chloride, to form the corresponding methyl ester. This ester is then treated with ammonia or an amine to form the carboximidate. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of methyl 5-chloropentanecarboximidate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-chloropentanecarboximidate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form 5-chloropentanoic acid and methanol.
Condensation Reactions: It can react with aldehydes or ketones to form imines or oximes.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Acids and Bases: Hydrochloric acid and sodium hydroxide are used in hydrolysis and neutralization reactions.
Solvents: Methanol, ethanol, and dichloromethane are commonly used solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as amides, thioesters, or ethers can be formed.
Hydrolysis Products: 5-chloropentanoic acid and methanol are the primary products of hydrolysis.
Aplicaciones Científicas De Investigación
Methyl 5-chloropentanecarboximidate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as a reagent in industrial processes.
Mecanismo De Acción
The mechanism of action of methyl 5-chloropentanecarboximidate hydrochloride involves its reactivity with nucleophiles. The chlorine atom is a good leaving group, making the compound highly reactive in substitution reactions. The carboximidate group can form stable intermediates with various nucleophiles, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-bromopentanecarboximidate hydrochloride
- Methyl 5-iodopentanecarboximidate hydrochloride
- Ethyl 5-chloropentanecarboximidate hydrochloride
Uniqueness
Methyl 5-chloropentanecarboximidate hydrochloride is unique due to its specific reactivity profile and the presence of a chlorine atom, which makes it more reactive compared to its bromine or iodine counterparts. The methyl ester group also provides different reactivity compared to ethyl esters, making it suitable for specific synthetic applications.
Propiedades
Fórmula molecular |
C7H15Cl2NO |
|---|---|
Peso molecular |
200.10 g/mol |
Nombre IUPAC |
methyl 6-chlorohexanimidate;hydrochloride |
InChI |
InChI=1S/C7H14ClNO.ClH/c1-10-7(9)5-3-2-4-6-8;/h9H,2-6H2,1H3;1H |
Clave InChI |
COLBUWYWYLUZPW-UHFFFAOYSA-N |
SMILES canónico |
COC(=N)CCCCCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


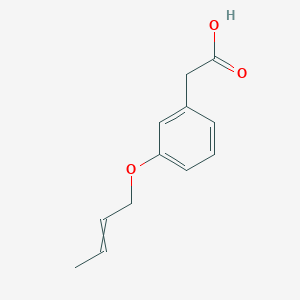
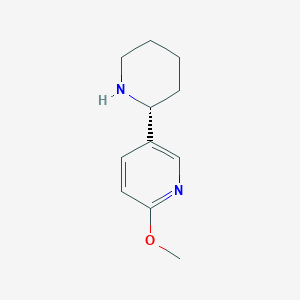
![N'-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide](/img/structure/B15060600.png)
![2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine](/img/structure/B15060610.png)
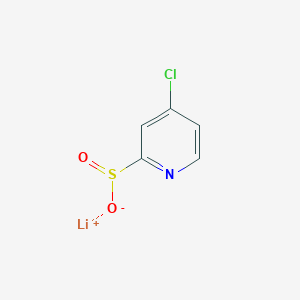
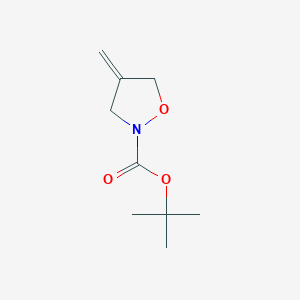
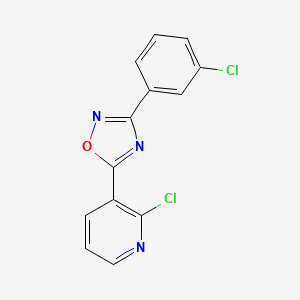
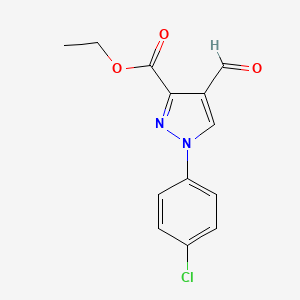
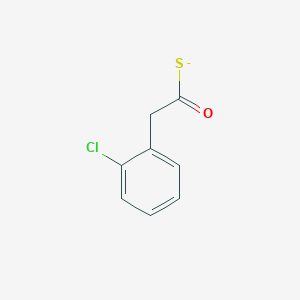
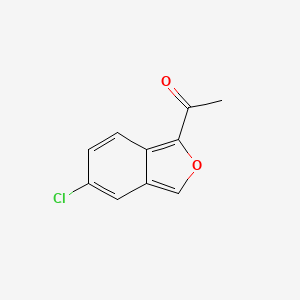
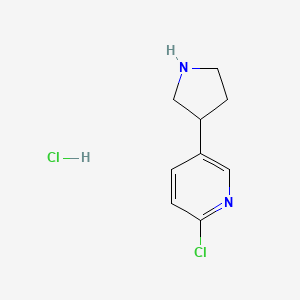
![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15060676.png)
